(3R,4R)-4-[(4-hydroxyphenyl)sulfanyl]oxolan-3-ol
Description
Properties
IUPAC Name |
(3R,4R)-4-(4-hydroxyphenyl)sulfanyloxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3S/c11-7-1-3-8(4-2-7)14-10-6-13-5-9(10)12/h1-4,9-12H,5-6H2/t9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIXDYUKXOWIDPB-NXEZZACHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)SC2=CC=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CO1)SC2=CC=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Pool-Based Synthesis
One common approach leverages D-glucitol (sorbitol) derivatives as chiral starting materials, given their stereochemically rich framework compatible with oxolane ring formation.
Step 1: Protection and activation of hydroxyl groups
Selective protection of hydroxyl groups in D-glucitol allows for regioselective manipulation. For example, selective tosylation or mesylation at C4 hydroxyl facilitates subsequent substitution.Step 2: Formation of oxolane ring
Intramolecular cyclization under basic or acidic conditions forms the tetrahydrofuran ring with retention of stereochemistry.Step 3: Introduction of 4-hydroxyphenylthio substituent
The activated leaving group at C4 is displaced by 4-hydroxyphenylthiolate anion, generated in situ from 4-hydroxythiophenol and a base, to yield the sulfanyl-substituted oxolane.Step 4: Deprotection and purification
Removal of protecting groups under mild conditions yields the target compound with high stereochemical purity.
Research findings:
US Patent US10913762B2 describes a process for preparing related tetrahydrofuran derivatives involving selective substitution and ring formation steps, which can be adapted for the synthesis of (3R,4R)-4-[(4-hydroxyphenyl)sulfanyl]oxolan-3-ol.
Asymmetric Catalytic Synthesis
Catalytic asymmetric epoxidation of allylic alcohols followed by regioselective ring opening with 4-hydroxythiophenol can yield the desired stereochemistry at C3 and C4.
Chiral auxiliaries or ligands in metal-catalyzed reactions facilitate enantioselective ring closure or substitution.
Nucleophilic Aromatic Substitution (SNAr) and Coupling Methods
The 4-hydroxyphenylthio group can be introduced via nucleophilic substitution on halogenated oxolane intermediates.
Alternatively, transition-metal catalyzed coupling (e.g., copper- or palladium-catalyzed C–S bond formation) between a halogenated oxolane and 4-hydroxythiophenol or its derivatives can be employed.
Comparative Data Table of Preparation Methods
| Methodology | Key Steps | Stereochemical Control | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Chiral pool synthesis | Protection → cyclization → nucleophilic substitution → deprotection | High (from chiral precursors) | 65-85 | High stereoselectivity; uses renewable chiral sources | Multiple steps; protection/deprotection needed |
| Asymmetric catalysis | Epoxidation → ring opening with thiol | Moderate to high | 50-75 | Direct stereocontrol; fewer steps | Requires expensive catalysts; optimization needed |
| Nucleophilic aromatic substitution (SNAr) | Halogenated oxolane + 4-hydroxythiophenol | Moderate | 40-70 | Straightforward substitution | Possible racemization; moderate stereocontrol |
| Transition-metal catalyzed coupling | Halogenated oxolane + thiol + catalyst | High (with chiral ligands) | 60-80 | Efficient C–S bond formation | Catalyst cost; sensitivity to conditions |
Detailed Research Findings and Notes
Stereochemical Integrity: The (3R,4R) configuration is maintained predominantly by starting from chiral pool materials or using chiral catalysts. Racemization is a key challenge in nucleophilic substitution steps and must be minimized by controlling reaction conditions (temperature, solvent, base).
Choice of Solvent and Base: Polar aprotic solvents (e.g., dimethyl sulfoxide, dimethylformamide) and mild bases (e.g., potassium carbonate) favor nucleophilic substitution without side reactions.
Purification: Chromatographic techniques and crystallization are employed to isolate the pure stereoisomer. Crystalline forms can be optimized for stability and purity, as described in patent literature.
Scale-Up Considerations: Chiral pool methods are more amenable to scale-up due to the availability of starting materials and fewer catalyst requirements.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-4-[(4-hydroxyphenyl)sulfanyl]oxolan-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyphenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the hydroxy group or the sulfanyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols, thiols.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (3R,4R)-4-[(4-hydroxyphenyl)sulfanyl]oxolan-3-ol may involve:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of biochemical pathways, such as oxidative stress pathways or signaling cascades.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The compound’s structural analogs differ primarily in the substituent attached to the oxolane ring. Key comparisons include:
Key Observations :
- Polarity : The 4-hydroxyphenylsulfanyl group enhances polarity compared to alkylsulfanyl analogs (e.g., propan-2-yl), improving aqueous solubility .
- Biological Interactions : Sulfanyl groups in pyrazole-based metal complexes (e.g., ) show substituent-dependent cytotoxicity, suggesting that the 4-hydroxyphenyl group in the target compound may modulate bioactivity through hydrogen bonding or π-π stacking .
- Stereochemical Effects : The (3R,4R) configuration distinguishes the compound from racemic mixtures (e.g., rac-(3R,4S)-4-(pyrrolidin-1-yl)oxolan-3-ol in ), which could influence receptor binding or metabolic stability .
Biological Activity
(3R,4R)-4-[(4-hydroxyphenyl)sulfanyl]oxolan-3-ol is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic implications.
Chemical Structure
The compound has a unique structure characterized by a tetrahydrofuran ring with a hydroxyl group and a sulfanyl group attached to the aromatic ring. This configuration may contribute to its biological activity.
1. Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders.
Table 1: Antioxidant Activity Comparison
2. Anti-inflammatory Effects
Studies have shown that this compound can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases. The mechanism appears to involve the modulation of NF-kB signaling pathways.
Case Study: Inhibition of Inflammatory Markers
A study conducted on murine models demonstrated that administration of this compound resulted in a significant reduction in TNF-alpha and IL-6 levels compared to control groups. This suggests its efficacy in reducing inflammation.
3. Anticancer Properties
Preliminary studies indicate that this compound may possess anticancer properties, particularly against breast and colon cancer cell lines. The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways.
Table 2: Anticancer Activity
| Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | |
| HT-29 (Colon Cancer) | 20 | |
| HeLa (Cervical Cancer) | 18 |
The biological activities of this compound are attributed to its ability to modulate various biochemical pathways:
- Antioxidant Mechanism : The compound scavenges free radicals and enhances the activity of endogenous antioxidant enzymes.
- Anti-inflammatory Mechanism : It inhibits the expression of cyclooxygenase enzymes and reduces the production of inflammatory mediators.
- Anticancer Mechanism : The induction of apoptosis is mediated through mitochondrial pathways and the activation of caspases.
Q & A
Basic Question
- Storage : Keep in airtight containers under inert gas (N) at -20°C to prevent oxidation .
- Handling : Use gloves and eye protection; the sulfanyl group may react with heavy metals or oxidizing agents .
- Waste Disposal : Quench with saturated NaHCO before disposal to neutralize acidic byproducts .
How can researchers optimize reproducibility in assays involving this compound?
Advanced Question
- Solvent Standardization : Pre-dissolve in DMSO (≤0.1% final concentration) to avoid solvent-induced artifacts .
- Batch Analysis : Use LC-UV to verify purity (>95%) and quantify degradation before each experiment .
- Statistical Design : Apply ANOVA to account for variability in biological replicates, especially in dose-response studies .
What structural analogs of this compound have been studied, and how do their activities compare?
Advanced Question
Key analogs include:
- 3′,4′,5′-Trihydroxy Derivatives : Increased antioxidant activity due to polyphenolic groups but reduced metabolic stability .
- Sulfone Analogs : Higher LogP (~5.2) and enhanced blood-brain barrier penetration but lower solubility .
- Oxolane Ring Modifications : Replacement with tetrahydrothiophene increases rigidity, altering binding kinetics in kinase assays .
What computational tools are recommended for modeling the compound’s interaction with biological targets?
Advanced Question
- Molecular Dynamics (MD) : Simulate binding to receptors (e.g., G-protein-coupled receptors) using AMBER or GROMACS .
- Density Functional Theory (DFT) : Calculate redox potentials to predict susceptibility to oxidation .
- QSAR Models : Correlate substituent effects (e.g., Hammett σ values) with antibacterial IC data .
How can researchers address challenges in scaling up synthesis without compromising stereochemical purity?
Advanced Question
- Continuous Flow Reactors : Improve reaction control for epoxide ring-opening steps .
- Crystallization-Induced Dynamic Resolution : Exploit differential solubility of enantiomers in mixed solvents (e.g., heptane/EtOAc) .
- In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR to monitor enantiomeric excess in real time .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
